molecular formula C13H9NO3S B14732517 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 6028-97-3

3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B14732517
CAS No.: 6028-97-3
M. Wt: 259.28 g/mol
InChI Key: RPDSMZSHZPMPDV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a nitrophenyl group and a thiophene ring connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, compounds with nitrophenyl and thiophene moieties are often explored for their potential biological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies on this compound would be required to confirm such activities.

Industry

In the industrial sector, such compounds can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties can be tuned through chemical modifications, making them suitable for various applications.

Mechanism of Action

The mechanism of action for 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In electronic applications, its mechanism would involve the transfer of electrons or holes through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(4-Nitrophenyl)-1-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties compared to its analogs with phenyl or furan rings. Thiophene-containing compounds often exhibit better stability and electronic conductivity, making them more suitable for applications in organic electronics.

Properties

CAS No.

6028-97-3

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(4-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9NO3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H

InChI Key

RPDSMZSHZPMPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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